16:0 MPB PE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

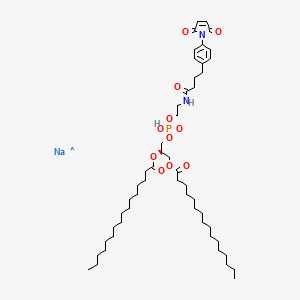

Fórmula molecular |

C51H85N2NaO11P |

|---|---|

Peso molecular |

956.2 g/mol |

InChI |

InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/t46-;/m1./s1 |

Clave InChI |

PMSLTGRTIYEOEA-FYQWNKFKSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Phospholipid for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 MPB PE, a maleimide-functionalized phospholipid instrumental in the development of targeted drug delivery systems, diagnostic agents, and tools for studying membrane protein interactions. This document details its chemical properties, and provides established experimental protocols for its use, and methods for the characterization of the resulting bioconjugates.

Introduction to this compound

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as this compound, is a synthetic phospholipid designed for the covalent attachment of thiol-containing molecules to lipid bilayers. The "16:0" designation refers to the two palmitoyl (B13399708) chains, which are 16-carbon saturated fatty acids. "MPB" denotes the maleimidophenyl)butyramide linker, and "PE" represents the phosphoethanolamine headgroup.[1][2]

The key functional component of this compound is the maleimide (B117702) group. This moiety is highly reactive towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in peptides and proteins.[3] This specific and efficient reaction, a Michael addition, forms a stable thioether bond, making this compound an invaluable tool for the site-specific conjugation of biomolecules to the surface of liposomes and other lipid-based nanoparticles.[4][5] This functionality is central to the creation of targeted therapies, where antibodies or other ligands are attached to drug-loaded liposomes to direct them to specific cells or tissues.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for designing and preparing lipid formulations.

| Property | Value | Reference(s) |

| Synonym(s) | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [6] |

| Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | [6] |

| Molecular Weight | 955.18 g/mol | [6] |

| CAS Number | 384835-50-1 | [6] |

| Appearance | White solid | [7] |

| Solubility | Chloroform (B151607), DMSO, DMF | [7][8] |

| Storage Temperature | -20°C | [9] |

| Purity | >99% | [9] |

| Reactive Group | Maleimide | [2] |

| Reactive Towards | Thiols (Sulfhydryls) | [3] |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound-containing liposomes and their subsequent conjugation with cysteine-containing peptides.

Protocol for Preparation of Maleimide-Functionalized Liposomes

This protocol describes the thin-film hydration method followed by extrusion to produce unilamellar liposomes incorporating this compound.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Cholesterol (Chol)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas source

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired lipids in chloroform. A common molar ratio for creating stable, functionalized liposomes is POPC:Chol:this compound at 65:30:5.[10][11]

-

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired hydration buffer (e.g., PBS, pH 7.4). The volume of the buffer should be chosen to achieve the desired final lipid concentration.

-

Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or on a shaker at a temperature above the phase transition temperature of the lipids.

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

-

Pass the MLV suspension through a 100 nm pore size polycarbonate membrane multiple times (e.g., 11-21 times) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

-

The resulting solution contains unilamellar liposomes incorporating this compound, ready for conjugation.

-

Protocol for Conjugation of Cysteine-Containing Peptides to MPB-PE Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the maleimide-functionalized liposomes prepared in the previous step.

Materials:

-

Maleimide-functionalized liposomes (from Protocol 3.1)

-

Cysteine-containing peptide

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Size-exclusion chromatography column for purification

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the reaction buffer.

-

If the peptide may have formed disulfide bonds, it is recommended to pre-treat it with a reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is typically sufficient.

-

-

Conjugation Reaction:

-

Add the peptide solution to the maleimide-functionalized liposome (B1194612) suspension. A 2:1 to 5:1 molar ratio of maleimide groups on the liposomes to the thiol groups of the peptide is a common starting point for optimization.[12]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) in a 10-20 mM final concentration.

-

Incubate for an additional 30 minutes.

-

-

Purification:

-

Remove the unreacted peptide and quenching reagent from the peptide-conjugated liposomes using size-exclusion chromatography. The liposomes will elute in the void volume.

-

Characterization of Peptide-Conjugated Liposomes

A crucial step after conjugation is the characterization of the resulting liposomes to ensure successful functionalization and to determine key physicochemical properties.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful, label-free technique to quantify the binding of the conjugated liposomes to a target protein.[13][14]

Materials:

-

SPR instrument

-

L1 sensor chip (for capturing liposomes)

-

Running buffer (e.g., HBS-EP buffer)

-

Peptide-conjugated liposomes

-

Target protein

-

Regeneration solution (e.g., 50 mM NaOH)

Procedure:

-

Liposome Immobilization:

-

Equilibrate the L1 sensor chip with the running buffer.

-

Inject the peptide-conjugated liposomes at a low flow rate (e.g., 5 µL/min) to allow for their capture on the lipophilic surface of the chip.

-

Inject a short pulse of a regeneration solution (e.g., 50 mM NaOH) to remove any loosely bound liposomes.

-

-

Binding Analysis:

-

Inject a series of concentrations of the target protein over the liposome-coated sensor surface.

-

Monitor the change in the SPR signal in real-time to observe the association and dissociation of the protein.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (ka and kd) of the interaction between the peptide-conjugated liposomes and the target protein.

-

Mandatory Visualizations

Experimental Workflow for Liposome Functionalization

The following diagram illustrates the overall workflow for preparing and functionalizing liposomes with this compound.

Caption: Workflow for the preparation and conjugation of this compound liposomes.

Thiol-Maleimide Reaction Mechanism

The following diagram illustrates the chemical reaction between the maleimide group of this compound and a thiol group from a cysteine residue.

Caption: The thiol-maleimide Michael addition reaction.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 4. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ill.eu [ill.eu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

An In-Depth Technical Guide to 16:0 MPB PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 16:0 MPB PE, a thiol-reactive lipid essential for bioconjugation and the development of advanced drug delivery systems. It covers the molecule's chemical identity, physicochemical properties, and detailed protocols for its application in creating functionalized liposomes for targeted therapies.

Chemical Identity and Properties

The full chemical name for this compound is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) .[1][2][3] The "16:0" designation refers to the two palmitoyl (B13399708) (hexadecanoyl) fatty acid chains, each with 16 carbon atoms and zero double bonds, attached to the glycerol (B35011) backbone.[4] The key functional component is the maleimidophenyl)butyramide (MPB) group, which is attached to the phosphoethanolamine (PE) headgroup. This maleimide (B117702) moiety is a thiol-reactive group that readily and selectively forms stable covalent thioether bonds with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides.[5][6][7]

This specific reactivity makes this compound a critical reagent for bioconjugation, enabling the attachment of targeting ligands like antibodies, peptides, or other biomolecules to the surface of lipid-based nanocarriers.[7][8]

The quantitative properties of this compound are summarized below, providing essential data for formulation and experimental design.

| Property | Value | References |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [1][2][3] |

| Short Name | This compound | [1][3] |

| CAS Number | 384835-50-1 | [1][2][5][9] |

| Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | [1][2][5] |

| Formula Weight | 955.183 g/mol | [1][2][3] |

| Purity | >99% | [1][2][5] |

| Physical State | Powder / Chloroform solution | [3][5] |

| Storage Temperature | -20°C | [1][2][3] |

| Stability | 1 Year at -20°C | [1][2] |

Mechanism of Action: Thiol-Maleimide Bioconjugation

The primary application of this compound is in the creation of functionalized liposomes or lipid nanoparticles (LNPs) for targeted drug delivery. The maleimide group is a highly efficient electrophile that selectively reacts with nucleophilic thiol (sulfhydryl) groups found on cysteine residues.[5][6] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) and results in a stable, covalent thioether linkage.[7]

This chemistry is a cornerstone of bioconjugation for several reasons:

-

High Selectivity: It specifically targets thiols, which are less abundant on protein surfaces than amines, allowing for more controlled and site-specific conjugation.[8]

-

Efficiency: The reaction is rapid and proceeds with high yield under aqueous conditions.

-

Stability: The resulting thioether bond is robust and stable in circulation, ensuring the targeting ligand remains attached to the nanocarrier until it reaches its destination.[7]

Incorporating this compound into a lipid formulation allows for the post-insertion conjugation of thiol-containing molecules to the surface of pre-formed liposomes. This strategy is widely used to develop antibody-drug conjugates (ADCs), targeted nanoparticles for cancer therapy, and various diagnostic agents.[6][7]

Experimental Protocols

The following are generalized protocols for the formulation of maleimide-functionalized liposomes and subsequent conjugation to a thiol-containing peptide. These should be optimized for specific lipids and ligands.

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

Primary structural lipid (e.g., DPPC, DSPC)

-

Cholesterol

-

This compound

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.0)

-

Rotary evaporator

-

Bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the primary lipid, cholesterol, and this compound in chloroform. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:MPB-PE), but this may require optimization.

-

Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., ~50°C for DPPC) to evaporate the solvent under reduced pressure.

-

Continue rotation until a thin, uniform lipid film is formed on the flask wall. Dry further under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid phase transition temperature.

-

Add the warm buffer to the flask containing the lipid film.

-

Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Extrusion (Size Reduction):

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the extruder is heated above the lipid transition temperature.

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane 11-21 times. This process yields a translucent suspension of SUVs with a defined size.

-

Store the resulting maleimide-functionalized liposomes at 4°C and use within 24-48 hours.

-

This protocol outlines the steps to covalently attach a cysteine-containing peptide to the prepared maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes (from Protocol 1)

-

Thiol-containing peptide or protein, dissolved in conjugation buffer

-

Conjugation Buffer (e.g., HBS, pH 6.8)

-

Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)

Methodology:

-

Conjugation Reaction:

-

Add the thiol-peptide solution to the liposome suspension. A 1.5 to 5-fold molar excess of peptide to MPB-PE is a common starting point for optimization.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protection from light.

-

-

Quenching:

-

To deactivate any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-2 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated peptide and excess quenching reagent from the final conjugated liposomes.

-

Size-Exclusion Chromatography (SEC) is highly effective. Pass the reaction mixture through a suitable SEC column (e.g., Sepharose CL-4B), collecting the fractions corresponding to the larger, liposomal product.

-

Alternatively, use dialysis against the desired final buffer using a membrane with an appropriate molecular weight cutoff (e.g., 10-50 kDa).

-

-

Characterization:

-

Characterize the final product for size (Dynamic Light Scattering), ligand conjugation efficiency (e.g., quantifying remaining free thiols with Ellman's reagent or using a labeled peptide), and stability.

-

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. creative-enzymes.com [creative-enzymes.com]

- 3. This compound - AVANTI POLAR LIPIDS - 870013C [cogershop.com]

- 4. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

- 6. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p maleimidophenyl)butyramide] (sodium salt) [myskinrecipes.com]

- 8. Bioconjugation Strategies for Liposome mediated Drug Delivery - Creative Biolabs [creative-biolabs.com]

- 9. labsolu.ca [labsolu.ca]

A Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DPPE) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as MPB-DPPE, is a maleimide-functionalized phospholipid that has emerged as a critical component in the development of targeted drug delivery systems. Its unique structure, combining the bilayer-forming properties of the phospholipid DPPE with the reactive maleimide (B117702) group, enables the covalent attachment of thiol-containing molecules, such as antibodies and peptides, to the surface of liposomes. This technical guide provides an in-depth overview of the core properties of MPB-DPPE, detailed experimental protocols, and the signaling pathways it can influence, serving as a comprehensive resource for researchers in the field of drug delivery and nanomedicine.

Core Properties of MPB-DPPE

The utility of MPB-DPPE in drug delivery stems from its distinct chemical and physical characteristics. These properties are crucial for the formulation of stable, functionalized liposomes capable of targeted delivery.

Physicochemical Properties

A summary of the key physicochemical properties of MPB-DPPE is presented in Table 1.

| Property | Value | Reference |

| Synonyms | 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | Creative Enzymes |

| CAS Number | 384835-50-1 | Creative Enzymes |

| Molecular Formula | C₅₁H₈₅N₂NaO₁₁P | MedchemExpress |

| Molecular Weight | 955.183 g/mol | Avanti Polar Lipids |

| Physical State | Solid | |

| Storage Temperature | -20°C | Creative Enzymes |

| Stability | Recommended to be used within 1 day of incorporation into liposomes for conjugation | [1] |

Thermal Properties

| Lipid | Transition Temperature (T_m) | Reference |

| DPPE | 63.1 °C |

Researchers should consider that the incorporation of MPB-DPPE into a lipid bilayer, along with other lipids like cholesterol, will modulate the overall T_m of the resulting liposome (B1194612).

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of MPB-DPPE-containing liposomes and their subsequent conjugation to targeting moieties.

Preparation of MPB-DPPE Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating MPB-DPPE.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol (Chol)

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DPPE)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol, and MPB-DPPE in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Chol:MPB-DPPE), but this can be optimized depending on the application.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C). This will form a thin, uniform lipid film on the flask's inner surface.

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS containing the drug to be encapsulated) by adding the buffer to the flask and gently rotating it. The hydration temperature should be maintained above the T_m of the lipid mixture.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a liposome extruder. This should be performed at a temperature above the lipid T_m.

-

Conjugation of Thiol-Containing Ligands to MPB-DPPE Liposomes

The maleimide group of MPB-DPPE reacts specifically with sulfhydryl (thiol) groups to form a stable thioether bond. This reaction is the basis for conjugating targeting ligands, such as antibodies or peptides, to the liposome surface.

Materials:

-

MPB-DPPE containing liposomes (prepared as described above)

-

Thiol-containing ligand (e.g., Fab' fragments of an antibody)

-

Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0-7.5)

-

Reducing agent (e.g., dithiothreitol, DTT, for antibody fragmentation)

-

Size exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

-

Preparation of Thiolated Ligand:

-

If using a whole antibody, it may be necessary to generate fragments with free thiol groups (e.g., Fab'). This can be achieved by enzymatic digestion (e.g., with pepsin) followed by mild reduction with an agent like DTT to cleave the disulfide bonds in the hinge region.

-

Purify the thiolated ligand to remove excess reducing agent, for example, by using a desalting column.

-

-

Conjugation Reaction:

-

Mix the MPB-DPPE liposomes with the thiolated ligand in the reaction buffer at a molar ratio that provides a slight excess of maleimide groups to thiol groups.

-

Incubate the reaction mixture at room temperature for several hours or overnight at 4°C with gentle stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

-

-

Purification of Immunoliposomes:

-

Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated ligand by size exclusion chromatography. The larger immunoliposomes will elute in the void volume of the column.

-

-

Quantification of Conjugation Efficiency:

-

The efficiency of conjugation can be determined by quantifying the amount of protein associated with the liposomes. This can be done using a protein assay (e.g., BCA assay) after separating the immunoliposomes from free protein. The amount of lipid can be quantified using a phosphate (B84403) assay. The conjugation efficiency is then expressed as the amount of protein per amount of lipid.

-

Characterization of MPB-DPPE Liposomes and Immunoliposomes

Thorough characterization is essential to ensure the quality and consistency of the prepared liposomal formulations.

| Parameter | Method | Typical Results | Reference |

| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm with a PDI < 0.2 for extruded liposomes. An increase in size is expected after antibody conjugation. | [2][3] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Can be near-neutral or slightly negative, depending on the lipid composition and buffer pH. A value of ±30 mV is generally considered to indicate a stable dispersion. | [2][4] |

| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles with a visible lipid bilayer. | |

| Conjugation Efficiency | Protein and lipid quantification assays | Varies depending on the reaction conditions and ligand. | |

| Stability | Monitor size, PDI, and drug leakage over time at different storage conditions. | Stable for several weeks to months when stored at 4°C. | [5] |

Signaling Pathways and Experimental Workflows

MPB-DPPE-containing immunoliposomes are powerful tools for targeted drug delivery, enabling the modulation of specific cellular signaling pathways implicated in disease. The following diagrams illustrate key concepts in the application of this technology.

Experimental Workflow for Targeted Liposome Development

The development of targeted liposomes involves a series of well-defined steps, from formulation to in vivo evaluation.

Targeted Delivery to HER2-Positive Cancer Cells and Downstream Signaling

Immunoliposomes functionalized with anti-HER2 antibody fragments (e.g., Trastuzumab Fab') can specifically target cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the encapsulated cytotoxic drug (e.g., Doxorubicin) is released, leading to cell death.[6][7][8]

The binding of the immunoliposome to the HER2 receptor can lead to its internalization. The released doxorubicin then intercalates into the DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[9] Concurrently, the binding of the anti-HER2 antibody fragment can inhibit the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[7]

Targeting the EGFR Signaling Pathway in Cancer

Similarly, liposomes functionalized with ligands targeting the Epidermal Growth Factor Receptor (EGFR) can be used to treat cancers where this receptor is overexpressed.[1][10][11]

References

- 1. EGFR Targeted Liposomal PROTAC Assisted With Epigenetic Regulation as an Efficient Strategy for Osimertinib‐Resistant Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable target-sensitive immunoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The role of HER2 in cancer therapy and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxorubicin conjugated with a trastuzumab epitope and an MMP-2 sensitive peptide linker for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR Targeting of Liposomal Doxorubicin Improves Recognition and Suppression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16:0 MPB PE: Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE), a key reagent in the development of targeted drug delivery systems, diagnostic tools, and advanced research applications. We will delve into its chemical structure, functional properties, and the methodologies for its use in creating protein-lipid conjugates.

Structure and Chemical Properties of this compound

This compound is a maleimide-functionalized, thiol-reactive phospholipid.[1][2] Its structure consists of three primary components:

-

A Phosphoethanolamine (PE) Headgroup: This hydrophilic headgroup is a common component of biological membranes.

-

Two Palmitic Acid (16:0) Tails: These saturated 16-carbon fatty acid chains form the hydrophobic lipid bilayer.[1][2]

-

A 4-(p-maleimidophenyl)butyramide (MPB) Linker: This component provides the reactive maleimide (B117702) group, which is crucial for covalent conjugation to thiol-containing molecules.[1][3]

The full chemical name is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt).[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | [3] |

| Molecular Weight | 955.18 g/mol | [3] |

| CAS Number | 384835-50-1 | [1][2][3] |

| Form | Powder | [3] |

| Purity | >99% (TLC) | [3] |

| Storage Temperature | -20°C | [1][3] |

Function and Applications

The primary function of this compound lies in its ability to covalently link thiol-containing molecules, such as proteins and peptides, to the surface of lipid bilayers, most notably liposomes.[4] This is achieved through the highly specific and efficient Michael addition reaction between the maleimide group of MPB PE and a sulfhydryl group (thiol) from a cysteine residue.[4]

This functionality makes this compound a valuable tool in a variety of research and development areas:

-

Targeted Drug Delivery: By conjugating antibodies or other targeting ligands to the surface of drug-loaded liposomes, this compound facilitates the specific delivery of therapeutic agents to target cells or tissues.

-

Vaccine Development: It is used to attach antigens to liposomes, which can act as adjuvants to enhance the immune response.

-

Diagnostic Imaging: Liposomes functionalized with targeting moieties via this compound can be used to deliver contrast agents to specific sites for enhanced imaging.

-

Model Membrane Studies: It aids in the creation of model membrane systems for studying protein-lipid interactions and membrane function.[5]

-

Biosensors: The specific binding properties of protein-conjugated liposomes can be harnessed for the development of sensitive biosensors.

Signaling and Cellular Uptake

While this compound itself is not known to be a signaling molecule, its incorporation into liposomes can influence their interaction with cells. Liposomes containing MPB-PE have been observed to be internalized by cells through caveolae-mediated endocytosis.[1] This uptake mechanism involves flask-shaped invaginations of the plasma membrane and can lead to the intracellular delivery of the liposome (B1194612) and its cargo.

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

This compound

-

Cholesterol (optional, for membrane stabilization)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipid, this compound, and cholesterol (if used) in chloroform. A typical molar ratio is DPPC:Cholesterol:this compound of 55:40:5.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of theflask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Equilibrate the extruder to a temperature above the phase transition temperature of the primary lipid (e.g., ~50°C for DPPC).

-

Load the MLV suspension into the extruder.

-

Pass the suspension through the polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 times) to form SUVs of a uniform size.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Thiol-Maleimide Conjugation of Proteins to Liposomes

This protocol outlines the covalent attachment of a thiol-containing protein to the surface of this compound-containing liposomes.

Materials:

-

This compound-containing liposomes

-

Thiol-containing protein (e.g., an antibody or peptide with a cysteine residue)

-

Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0-7.5)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP, or Dithiothreitol, DTT) (optional, if protein thiols are oxidized)

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

-

Size exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation (Optional):

-

If the protein's thiol groups are in the form of disulfide bonds, they need to be reduced. Incubate the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. DTT can also be used, but excess DTT must be removed before conjugation.

-

-

Conjugation Reaction:

-

Mix the this compound-containing liposomes with the thiol-containing protein in the reaction buffer. A typical molar ratio of maleimide to protein is 10:1 to 20:1.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if any components are light-sensitive.

-

-

Quenching:

-

Add a quenching reagent (e.g., cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

-

-

Purification:

-

Separate the protein-conjugated liposomes from unreacted protein and other reagents using size exclusion chromatography (SEC).

-

-

Characterization:

-

Quantify the amount of protein conjugated to the liposomes using a protein quantification assay (e.g., bicinchoninic acid assay, BCA).

-

Confirm the presence and integrity of the conjugated protein using SDS-PAGE and Western blotting.

-

Quantitative Data

The efficiency of liposome functionalization and subsequent biological activity can be influenced by several factors. The following table summarizes some key quantitative parameters.

Table 2: Quantitative Parameters for this compound Applications

| Parameter | Condition | Result | Reference(s) |

| Liposome Size | Extrusion through 100 nm membrane | ~100-120 nm diameter | - |

| Polydispersity Index (PDI) | After extrusion | < 0.2 (indicating a narrow size distribution) | - |

| Conjugation Efficiency | Optimal maleimide:thiol molar ratio (e.g., 2:1 to 5:1) | 58-84% | - |

| Effect of MPB-PE Concentration on Dye Release | 1 mol% MPB-PE vs. 5 mol% MPB-PE | Drastic decrease in carboxyfluorescein release with lower MPB-PE concentration. | - |

| Effect of Cholesterol on Dye Release | Addition of 30 mol% cholesterol to POPC/MPB-PE vesicles | Drastically improves release kinetics of carboxyfluorescein. | - |

Conclusion

This compound is a versatile and indispensable tool for the covalent functionalization of lipid membranes. Its well-defined structure and reliable reactivity make it a cornerstone of modern bioconjugation strategies in drug delivery, diagnostics, and fundamental cell biology research. A thorough understanding of its properties and the optimization of experimental protocols are critical for the successful development of novel and effective liposomal systems. This guide provides a foundational understanding to aid researchers in the successful application of this important phospholipid.

References

An In-Depth Technical Guide to Maleimide-Functionalized Lipids for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-functionalized lipids, their core principles, and their application in advanced research and drug development. We will delve into the fundamental chemistry, experimental protocols, and quantitative data to equip you with the knowledge to effectively utilize these powerful tools in your work.

Introduction: The Power of Targeted Delivery

In the quest for more effective and targeted therapies, the ability to direct drugs, imaging agents, and nucleic acids to specific cells or tissues is paramount. Maleimide-functionalized lipids have emerged as a cornerstone technology in this field, enabling the precise conjugation of targeting moieties to the surface of lipid-based delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2] This surface modification transforms a passive delivery vehicle into an active, targeted system capable of recognizing and interacting with specific biological targets.

The key to this technology lies in the maleimide (B117702) group, a chemical entity that exhibits high reactivity and specificity towards thiol (-SH) groups, which are naturally present in the cysteine residues of proteins and peptides.[3][4] This highly efficient and selective reaction, known as the maleimide-thiol Michael addition, allows for the covalent attachment of a wide range of biomolecules, including antibodies, antibody fragments, peptides, and aptamers, to the surface of a lipid bilayer.[5][6]

The Core Chemistry: The Maleimide-Thiol Reaction

The effectiveness of maleimide-functionalized lipids hinges on the robust and specific nature of the maleimide-thiol reaction. This reaction is a type of Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[2][5][7]

Several factors influence the efficiency and specificity of this conjugation reaction:

-

pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5] Below pH 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, which competes with the desired conjugation reaction.[5]

-

Thiol Availability: Cysteine residues within proteins can exist as free thiols or as disulfide bonds. Since maleimides only react with free thiols, it is often necessary to reduce existing disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to conjugation.[3][4][5]

-

Reaction Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter that needs to be optimized for each specific conjugation. An excess of the maleimide-functionalized lipid is typically used to drive the reaction to completion.[5]

Key Components: Maleimide-Functionalized Lipids

A variety of maleimide-functionalized lipids are commercially available or can be synthesized.[8][9] A common and versatile example is DSPE-PEG-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)]).[6] This lipid consists of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as the anchor, inserting into the lipid bilayer of the liposome (B1194612) or LNP.[6]

-

PEG (Polyethylene Glycol): A hydrophilic polymer that extends from the lipid bilayer surface. The PEG linker provides a "stealth" characteristic, reducing non-specific protein binding and prolonging circulation time in vivo. It also provides a flexible spacer for the attached targeting ligand.[6]

-

Maleimide: The reactive head group that enables the conjugation of thiol-containing molecules.[6]

The length of the PEG chain can be varied to optimize the properties of the final nanoparticle, such as its circulation half-life and the accessibility of the targeting ligand.[6]

Quantitative Data: Reaction Efficiencies and Formulation Stability

The success of any targeted delivery system relies on the efficiency of ligand conjugation and the stability of the final formulation. The following tables summarize key quantitative data gathered from various studies.

Table 1: Maleimide-Thiol Conjugation Efficiency

| Targeting Ligand | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency (%) | Reference |

| cRGDfK peptide | 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4 | [3] |

| 11A4 nanobody | 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12 | [3] |

Table 2: Stability of Maleimide-Functionalized Liposomes

| Liposome Preparation Method | Initial Active Maleimide Groups (%) | Active Maleimide Groups After Purification (%) | Reference |

| Pre-insertion | 63 | 32 | [10][11] |

| Post-insertion | 76 | Not specified | [10][11] |

Table 3: Physicochemical Properties of Doxorubicin-Loaded Liposomes

| Liposome Formulation | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Efficiency (%) | Reference |

| Lip/Dox | ~100 | -22.2 | Not specified | Not specified | [12] |

| M-Lip/Dox | ~100 | -39 | 98 | 10 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving maleimide-functionalized lipids.

Preparation of Maleimide-Functionalized Liposomes

Two primary methods are used for preparing liposomes functionalized with maleimide lipids: pre-insertion and post-insertion.

5.1.1. Pre-insertion Method

In this method, the maleimide-functionalized lipid is included in the initial lipid mixture before liposome formation.

Protocol:

-

Lipid Film Hydration:

-

Co-dissolve the desired lipids, including the maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide), in a suitable organic solvent (e.g., chloroform).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation.

-

-

Liposome Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

-

5.1.2. Post-insertion Method

This method involves the insertion of maleimide-functionalized lipids into pre-formed liposomes. This can be advantageous for minimizing the hydrolysis of the maleimide group during liposome preparation.[10][11]

Protocol:

-

Prepare Pre-formed Liposomes: Prepare liposomes using the lipid film hydration and extrusion method described above, but without the maleimide-functionalized lipid.

-

Prepare Maleimide-Lipid Micelles:

-

Dissolve the maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) in an aqueous buffer to form micelles.

-

-

Incubation:

-

Mix the pre-formed liposomes with the maleimide-lipid micelles.

-

Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes). During this incubation, the maleimide-functionalized lipids will spontaneously insert into the bilayer of the pre-formed liposomes.

-

-

Purification: Remove unincorporated maleimide-lipids by size exclusion chromatography or dialysis.

Conjugation of Thiol-Containing Molecules to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing protein (e.g., an antibody) to maleimide-functionalized liposomes.

Protocol:

-

Protein Preparation (Reduction of Disulfides - Optional):

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

-

Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5).

-

Add a 10- to 100-fold molar excess of a reducing agent like TCEP.

-

Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Add the maleimide-functionalized liposomes to the thiol-containing protein solution. The molar ratio of maleimide to protein should be optimized, but a starting point of 10-20 fold molar excess of maleimide is common.[5]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5] Protect from light if using a fluorescently labeled protein.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a small molecule thiol such as 2-mercaptoethanol.

-

-

Purification:

-

Separate the protein-conjugated liposomes from unconjugated protein and other reactants using size exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis.

-

Visualizing the Processes: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

Caption: The reaction mechanism of maleimide-thiol ligation.

Caption: Workflow for preparing targeted liposomes.

Caption: Cellular uptake of targeted liposomes.

Applications in Research and Drug Development

Maleimide-functionalized lipids are instrumental in a wide array of research and therapeutic applications:

-

Targeted Drug Delivery: By conjugating antibodies or other targeting ligands, drugs encapsulated within liposomes or LNPs can be specifically delivered to cancer cells, immune cells, or other diseased tissues, enhancing therapeutic efficacy and reducing off-target toxicity.[2][13]

-

Gene Delivery: Maleimide-functionalized LNPs are used to deliver nucleic acids like mRNA and siRNA to specific cell types for applications in gene therapy and vaccination.

-

Medical Imaging: The attachment of imaging agents to the surface of liposomes allows for targeted imaging of specific tissues or disease markers in vivo.

-

Fundamental Biological Studies: These functionalized lipids are valuable tools for studying receptor-ligand interactions, cellular uptake mechanisms, and intracellular trafficking pathways.[14][15][16]

Conclusion and Future Perspectives

Maleimide-functionalized lipids represent a mature and highly effective technology for the surface modification of lipid-based nanoparticles. The specificity and efficiency of the maleimide-thiol reaction, coupled with the versatility of lipid-based delivery systems, provide a powerful platform for the development of targeted therapeutics and advanced research tools.

Future advancements in this field may focus on the development of novel maleimide lipids with enhanced stability and reactivity, as well as the exploration of new targeting ligands to further broaden the scope of this technology. As our understanding of disease biology deepens, the ability to precisely target cells and tissues will become increasingly critical, ensuring that maleimide-functionalized lipids remain an indispensable tool for researchers and drug developers for years to come.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. labinsights.nl [labinsights.nl]

- 7. bachem.com [bachem.com]

- 8. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 [mdpi.com]

- 14. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

thiol-reactive lipids in bioconjugation

An In-depth Technical Guide to Thiol-Reactive Lipids in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutic and diagnostic agents by linking biomolecules to various substrates. Among the most powerful strategies is the surface modification of liposomes, versatile nanoparticles that can encapsulate both hydrophilic and hydrophobic drugs.[1] Modifying the liposome (B1194612) surface with targeting ligands such as antibodies or peptides can dramatically enhance specificity for diseased cells, improving therapeutic efficacy while minimizing off-target toxicity.[2][3]

Thiol-reactive chemistry is a highly favored approach for liposome functionalization due to the unique reactivity of the sulfhydryl group found in cysteine residues.[4] This allows for site-specific conjugation under mild, physiological conditions. This guide provides a detailed technical overview of the three primary classes of thiol-reactive lipids used in bioconjugation: maleimide-lipids, pyridyldithiol-lipids, and vinyl sulfone-lipids. We will explore their reaction mechanisms, present quantitative data, provide detailed experimental protocols, and illustrate key workflows and applications.

Maleimide-Lipids: The Workhorse of Thiol Bioconjugation

Maleimide-functionalized lipids are the most widely used reagents for thiol-specific bioconjugation.[] The reaction's high specificity and efficiency at physiological pH have made it an indispensable tool for developing targeted drug delivery systems, including antibody-drug conjugates (ADCs).[]

Mechanism of Action

The core of maleimide (B117702) chemistry is the Michael addition reaction. The sulfhydryl (thiol) group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms in the maleimide's double bond. This reaction proceeds rapidly at a neutral pH (6.5-7.5) and results in the formation of a stable, covalent thioether bond.[][6] While highly selective for thiols over other functional groups like amines at this pH, it is crucial to control reaction conditions, as the maleimide group can undergo hydrolysis, especially at alkaline pH.[6]

Reaction Workflow: Maleimide-Thiol Conjugation

Caption: Workflow for conjugating a thiol-containing biomolecule to a maleimide-functionalized liposome.

Quantitative Data: Maleimide Conjugation Efficiency

The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, and the nature of the biomolecule. Optimization is recommended for each specific system.

| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time | pH | Temperature | Conjugation Efficiency (%) | Reference |

| cRGDfK Peptide | 2:1 | 30 min | 7.0 | Room Temp | 84 ± 4% | [7][8] |

| 11A4 Nanobody | 5:1 | 2 hours | 7.4 | Room Temp | 58 ± 12% | [8] |

Note: Data is derived from studies using maleimide-functionalized nanoparticles, which provides a strong proxy for liposomal systems.[7][8] The stability of the maleimide group itself is also a critical parameter; storage of maleimide-functionalized nanoparticles at 20°C for 7 days can result in a 40% loss of reactivity.[8]

Experimental Protocol: Maleimide-Lipid Conjugation to a Thiolated Protein

This protocol outlines the steps for preparing maleimide-functionalized liposomes and conjugating a protein with available cysteine residues.

Materials:

-

Lipid mixture (e.g., HSPC:Cholesterol:DSPE-PEG-Maleimide at a desired molar ratio)

-

Thiolated protein (e.g., antibody Fab' fragment)

-

Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5, free of thiols)[6][9]

-

Reducing agent (e.g., TCEP)

-

Organic solvent (e.g., Chloroform/Methanol)

-

Size Exclusion Chromatography (SEC) column for purification

Procedure:

-

Liposome Preparation (Thin-Film Hydration & Extrusion): a. Dissolve the lipid mixture in an organic solvent.[10] b. Evaporate the solvent using a rotary evaporator to form a thin lipid film.[11] c. Dry the film under high vacuum for at least 4 hours to remove residual solvent.[11] d. Hydrate the lipid film with the degassed conjugation buffer by vortexing above the lipid transition temperature (Tc). This forms multi-lamellar vesicles (MLVs).[12] e. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes (e.g., 100 nm pore size) multiple times.[13][14]

-

Protein Preparation (Reduction of Disulfides): a. Dissolve the protein in the degassed conjugation buffer. b. If necessary, reduce existing disulfide bonds to generate free thiols. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] Note: Avoid DTT unless it can be removed prior to conjugation, as it will react with the maleimide groups.

-

Conjugation Reaction: a. Add the thiolated protein solution to the maleimide-liposome suspension. A 10-20 fold molar excess of maleimide groups to thiol groups is often a good starting point.[6] b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[6]

-

Purification: a. Separate the protein-liposome conjugates from unreacted protein and other reagents using Size Exclusion Chromatography (SEC).[6]

Pyridyldithiol-Lipids: A Reversible Conjugation Strategy

Pyridyldithiol-functionalized lipids offer an alternative to maleimides, enabling conjugation through a disulfide exchange reaction. The key feature of this chemistry is that the resulting disulfide bond is cleavable by reducing agents, which can be exploited for drug release in the reducing environment of the cell cytoplasm.[4]

Mechanism of Action

The reaction involves a disulfide exchange between the thiol on the biomolecule and the pyridyldithiol group on the lipid. This reaction releases a pyridine-2-thione molecule, which has a characteristic absorbance that can be used to monitor the reaction's progress. The reaction proceeds efficiently over a range of pH values. The resulting disulfide bond (-S-S-) is stable under physiological conditions but can be cleaved by endogenous reducing agents like glutathione (B108866).

Reaction Workflow: Pyridyldithiol-Thiol Conjugation

Caption: Workflow for conjugating a thiol-containing biomolecule to a pyridyldithiol-functionalized liposome.

Experimental Protocol: Two-Step Peptide-Lipid Conjugation

This protocol describes a robust method where the peptide is first conjugated to the thiol-reactive lipid, and the resulting lipopeptide is then incorporated into liposomes. This approach avoids potential issues with liposome aggregation during conjugation.[4]

Materials:

-

Thiol-reactive lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol, DPTE)

-

Activating reagent (e.g., 2,2'-dipyridyldisulfide, DPDS)

-

Cysteine-terminated peptide

-

Solvents (e.g., Methanol, Acetic Acid, THF)

-

Primary liposome-forming lipids (e.g., DOPC, Cholesterol)

Procedure:

-

Step 1: Activation of Thiol-Lipid a. Dissolve the thiol-lipid (e.g., DPTE) and a two-fold molar excess of DPDS in a methanol:acetic acid mixture.[4] b. Incubate the reaction under stirring for 48 hours at room temperature in the dark. This forms the activated lipid (aDPTE).[4] c. Purify the aDPTE using chromatography.

-

Step 2: Conjugation of Activated Lipid to Peptide a. Dissolve the purified aDPTE and the cysteine-containing peptide (at a 1:2 molar ratio of aDPTE:peptide) in a suitable solvent mixture (e.g., THF and Tris HCl buffer, pH 9).[15] b. Incubate the reaction under stirring for 48 hours at 20°C in the dark.[15] c. Purify the resulting lipopeptide conjugate.

-

Liposome Formulation: a. Prepare the final liposomes using the thin-film hydration method described previously. b. Include the purified lipopeptide conjugate in the initial lipid mixture along with the other structural lipids (e.g., DOPC, Cholesterol) at the desired molar percentage. c. Proceed with film formation, hydration, and extrusion as detailed in the maleimide protocol.

Vinyl Sulfone-Lipids: A Highly Stable Alternative

Vinyl sulfone lipids are emerging as a powerful alternative to maleimides for creating highly stable bioconjugates.[16] They react with thiols via a Michael addition, similar to maleimides, but the resulting thioether linkage is generally more resistant to degradation in vivo.[16][17]

Mechanism of Action

The vinyl group, activated by the adjacent electron-withdrawing sulfone group, is susceptible to nucleophilic attack by thiols. The reaction is highly selective for thiols over amines at neutral or mildly acidic pH.[16] At higher pH (e.g., pH 9), reactivity with amines can occur, a factor that must be controlled to ensure specific conjugation.[16] The resulting thioether bond is significantly more stable than the one formed by maleimides, which is prone to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream.[17][18]

Reaction Workflow: Vinyl Sulfone-Thiol Conjugation

Caption: Workflow for conjugating a thiol-containing biomolecule to a vinyl sulfone-functionalized liposome.

Quantitative Data: Vinyl Sulfone Reaction Kinetics & Stability

While the reaction of vinyl sulfones with thiols is generally slower than that of maleimides, the resulting bond offers superior stability.[17]

| Feature | Vinyl Sulfone Chemistry | Reference |

| Reaction Rate | The reaction rate of ethyl vinyl sulfone with hexanethiol is ~7 times higher than that of hexyl acrylate. | [19] |

| The observed pseudo-first-order rate constant for glutathione reacting with a vinyl sulfone surface at pH 7.5 was 0.057 min⁻¹. | [20] | |

| Stability | Vinyl sulfone conjugates show improved stability in human plasma compared to maleimide conjugates, with minimal thioether exchange with albumin. | [17] |

| The resulting adduct is stable both in vitro and in vivo, showing higher stability than maleimide-based counterparts. | [16] |

Experimental Protocol: Vinyl Sulfone-Lipid Conjugation

This protocol is based on the general principles of vinyl sulfone chemistry and can be adapted for liposomal conjugation.

Materials:

-

Lipid mixture including a vinyl sulfone-functionalized lipid

-

Thiolated biomolecule (protein, peptide)

-

Conjugation buffer (e.g., Carbonate buffer, pH ~8.3, or PBS, pH 7.5)[21]

-

Purification column (e.g., SEC)

Procedure:

-

Liposome Preparation: Prepare vinyl sulfone-functionalized liposomes using the thin-film hydration and extrusion method as described previously.

-

Conjugation Reaction: a. Dissolve the thiolated biomolecule in the conjugation buffer. b. Mix the biomolecule solution with the vinyl sulfone-liposome suspension. c. The reaction kinetics are slower than for maleimides; incubation may require several hours (4-12 hours) at room temperature or 37°C to achieve sufficient conjugation.[17][21] Reaction progress should be monitored analytically.

-

Purification: Purify the final conjugate using SEC or dialysis to remove unreacted materials.

Applications in Targeted Drug Delivery

The primary application for these bioconjugation strategies is the development of targeted liposomal drug delivery systems. By attaching a targeting ligand—such as an antibody fragment that recognizes a tumor-specific antigen or a peptide that binds to an overexpressed receptor—to the liposome surface, the therapeutic payload can be directed specifically to diseased cells.[22][23]

This active targeting mechanism typically involves the following steps:

-

Circulation: PEGylated liposomes circulate in the bloodstream, avoiding rapid clearance by the immune system.[2]

-

Recognition & Binding: The targeting ligand on the liposome surface binds to its specific receptor on the target cell membrane.[22]

-

Internalization: The liposome-receptor complex is internalized by the cell, often through receptor-mediated endocytosis.[1]

-

Drug Release: Once inside the cell (e.g., within an endosome), the liposome releases its encapsulated drug. Release can be triggered by the low pH of the endosome or, in the case of disulfide-linked conjugates, by the reducing environment of the cytoplasm.[1][2]

Mechanism: Targeted Liposome Delivery and Cellular Uptake

Caption: General mechanism of active targeting and cellular uptake for ligand-conjugated liposomes.

Summary and Comparison

| Feature | Maleimide-Lipids | Pyridyldithiol-Lipids | Vinyl Sulfone-Lipids |

| Reaction Type | Michael Addition | Disulfide Exchange | Michael Addition |

| Reactive Group | Thiol (-SH) | Thiol (-SH) | Thiol (-SH) |

| Resulting Bond | Thioether (-C-S-C-) | Disulfide (-S-S-) | Thioether (-C-S-C-) |

| Bond Stability | Stable, but susceptible to retro-Michael reaction in vivo.[7][17] | Stable, but cleavable by reducing agents (e.g., glutathione).[4] | Highly stable, more resistant to in vivo degradation than maleimide adducts.[16][17] |

| Reaction Rate | Very fast (minutes to few hours).[7][8] | Moderate. | Slower than maleimide (several hours).[17] |

| Optimal pH | 6.5 - 7.5 | ~7.0 - 9.0 | ~7.5 (Thiol-specific); >9.0 (Amine reactivity increases).[16] |

| Key Advantage | High reactivity, widely used, extensive literature. | Reversible/cleavable linkage for triggered release. | Forms highly stable conjugates ideal for in vivo applications. |

| Key Disadvantage | Potential for conjugate instability in vivo due to thiol exchange.[17] | Bond may be prematurely cleaved in circulation. | Slower reaction kinetics compared to maleimide. |

Conclusion

The choice of a thiol-reactive lipid for bioconjugation depends critically on the specific application. Maleimide-lipids offer a rapid and efficient method for creating stable conjugates and remain the most common choice. Pyridyldithiol-lipids provide a unique advantage with their cleavable disulfide bonds, making them suitable for applications requiring intracellular drug release triggered by the cell's reducing environment. For applications demanding the highest in vivo stability, such as long-circulating antibody-drug conjugates, the emerging class of vinyl sulfone-lipids presents a superior alternative, forming exceptionally robust thioether bonds. By understanding the distinct chemistry, advantages, and protocols associated with each class, researchers can select the optimal strategy to engineer advanced, targeted liposomal systems for therapeutic and diagnostic challenges.

References

- 1. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 13. liposomes.ca [liposomes.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. bioengineer.org [bioengineer.org]

An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Lipid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized, thiol-reactive lipid. It is a valuable tool for the covalent conjugation of sulfhydryl-containing molecules, such as peptides and proteins, to the surface of liposomes and other lipid-based nanoparticles. This functionalization is pivotal in the development of targeted drug delivery systems, diagnostic agents, and tools for studying membrane protein interactions.

Core Properties and Chemical Structure

This compound is a phospholipid featuring two palmitic acid (16:0) tails, a phosphoethanolamine headgroup, and a maleimidophenyl butyramide (B146194) (MPB) linker. The maleimide (B117702) group is a key functional moiety that selectively reacts with thiol (sulfhydryl) groups to form a stable thioether bond.[1] This reaction, a Michael addition, is efficient under mild, near-neutral pH conditions, making it ideal for conjugating sensitive biological molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonym | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), DPPE-maleimide | |

| Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | |

| Molecular Weight | 955.18 g/mol | |

| Form | Powder | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in chloroform | Inferred from liposome (B1194612) preparation protocols |

| Reactive Group | Maleimide | |

| Target Group | Thiol (Sulfhydryl) | [1][2] |

Experimental Protocols

The use of this compound primarily involves two key experimental stages: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of thiol-containing molecules.

Preparation of Maleimide-Functionalized Liposomes

The most common method for preparing liposomes incorporating this compound is the thin-film hydration technique followed by extrusion.

Detailed Methodology:

-

Lipid Film Formation:

-

Co-dissolve the desired lipids, including this compound, in an organic solvent (typically chloroform). The molar percentage of this compound can be varied depending on the desired surface density of maleimide groups.

-

Create a thin lipid film on the inner surface of a round-bottom flask by evaporating the organic solvent using a rotary evaporator.

-

Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation. The pH of the buffer should be maintained between 6.5 and 7.5 for optimal maleimide stability.

-

The hydration process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

This process is typically repeated several times to ensure a homogenous size distribution.

-

Thiol-Maleimide Bioconjugation

This protocol outlines the covalent attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of the prepared maleimide-functionalized liposomes.

Detailed Methodology:

-

Preparation of Thiolated Molecule:

-

Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH between 7.0 and 7.5.[2] Common buffers include PBS and HEPES.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary.[2]

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiolated molecule solution.

-

The molar ratio of maleimide groups on the liposomes to the thiol groups on the molecule is a critical parameter that influences conjugation efficiency. A molar excess of maleimide is often used.[2]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[2]

-

-

Quenching of Unreacted Maleimides (Optional):

-

To block any unreacted maleimide groups, a small molecule thiol, such as L-cysteine, can be added to the reaction mixture after the desired incubation time.

-

-

Purification:

-

Remove the unconjugated protein/peptide and quenching agent from the functionalized liposomes using techniques such as size exclusion chromatography or dialysis.

-

Quantitative Data and Characterization

The successful formulation of this compound-containing liposomes and their conjugates requires thorough characterization. Key parameters include liposome size, surface charge (zeta potential), and conjugation efficiency.

Table 2: Influence of this compound Concentration on Liposome Properties and Functional Outcomes

| Lipid Composition (molar ratio) | Hydrodynamic Radius (nm) | Zeta Potential (mV) | Functional Outcome | Reference |

| POPC:MPB-PE (95:5) | ~100 | -33.6 | Efficient carboxyfluorescein (CF) release triggered by peptide conjugation | [3] |

| POPC:MPB-PE:Cholesterol (65:5:30) | ~100 | Not specified | More efficient CF release compared to liposomes without cholesterol | [4] |

| POPC:DPPC:MPB-PE (47.5:47.5:5) | Not specified | -27.4 | Altered peptide-membrane interaction and CF release kinetics | [3] |

| POPC:DPPC:MPB-PE:Cholesterol (32.5:32.5:5:30) | Not specified | Not specified | Further modulation of peptide-induced phase separation and release | [3] |

| POPC:POPG:MPB-PE (47.5:47.5:5) | Not specified | -74.6 | Significantly more negative surface charge | [3] |

Table 3: Thiol-Maleimide Conjugation Efficiency under Various Conditions

| Maleimide:Thiol Molar Ratio | Ligand | Reaction Time | Conjugation Efficiency (%) | Reference |

| 2:1 | cRGDfK peptide | 30 min | 84 ± 4 | [1][5][6] |

| 5:1 | 11A4 nanobody | 2 hours | 58 ± 12 | [1][5][6] |

| 10:1 - 20:1 | General proteins | 2 hours to overnight | Recommended starting range for optimization | [2] |

Signaling Pathways and Mechanism of Action

This compound itself is not known to directly participate in or modulate specific intracellular signaling pathways. Its primary role is to serve as a structural component of the lipid bilayer and as a reactive moiety for the covalent attachment of other molecules. The biological effects observed with this compound-functionalized liposomes are therefore attributable to the conjugated molecule (e.g., a targeting peptide that binds to a specific cell surface receptor) or the encapsulated cargo (e.g., a drug that acts on an intracellular target).

The mechanism of action of the conjugation chemistry is the Michael addition reaction between the thiol group of a cysteine residue and the double bond of the maleimide ring.[1] This reaction is highly specific for thiols at near-neutral pH, which minimizes side reactions with other amino acid residues.[1][7]

Conclusion

This compound is a versatile and indispensable tool in the field of drug delivery and bioconjugation. Its ability to form stable thioether linkages with sulfhydryl-containing molecules under mild conditions allows for the creation of sophisticated, functionalized lipid nanoparticles. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, from initial liposome formulation to the characterization of the final conjugated product. Careful optimization of the lipid composition and conjugation conditions is crucial for achieving the desired physicochemical properties and biological activity of the final construct.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. Influence of lipid vesicle properties on the function of conjugation dependent membrane active peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16:0 MPB PE: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction